molecular formula C6H3BrClN3 B597249 6-Bromo-8-chloroimidazo[1,2-a]pyrazine CAS No. 1208083-37-7

6-Bromo-8-chloroimidazo[1,2-a]pyrazine

Cat. No. B597249
M. Wt: 232.465
InChI Key: QIRIACFCTBDGFD-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a chemical compound with the linear formula C6H3BrClN3 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine involves a reaction of 5-bromo-3-chloropyrazin-2-amine with 2-chloroacetaldehyde. The reaction is stirred at 110 °C for 15 hours. The reaction is then neutralized with saturated aqueous NaHCO3 to pH 8 and extracted with EtOAc. The crude material is purified by flash silica gel chromatography .


Molecular Structure Analysis

The molecular structure of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is represented by the InChI code 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H . The molecular weight of the compound is 232.47 .


Chemical Reactions Analysis

The compound can undergo regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. These reactions provide Zn- and Mg-intermediates, which after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .


Physical And Chemical Properties Analysis

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is a solid substance with a molecular weight of 232.47. It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis and Kinase Inhibition

6-Bromo-8-chloroimidazo[1,2-a]pyrazine is employed in the synthesis of various derivatives with potential applications in kinase inhibition. For instance, streamlined synthesis methods have been developed for imidazo[1,2-a]pyrazine derivatives, demonstrating inhibitory activity against specific kinases, such as vascular endothelial growth factor receptor (VEGFR) 2 kinase (Ishimoto et al., 2013).

2. Antibacterial and Antifungal Properties

Some derivatives of imidazo[1,2-a]pyrazine, which can be synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, exhibit significant antibacterial and antifungal activities. Research on substituted pyrazinecarboxamides, for instance, has shown promise against certain bacterial strains and fungi (Doležal et al., 2006).

3. Development of Anticancer Agents

Research indicates that derivatives of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine could be effective in the development of anticancer agents. Studies have shown that certain synthesized compounds exhibit notable activity against various cancer cell lines (Singh, Luxami & Paul, 2019).

4. Optical and Thermal Properties for Optoelectronic Applications

Imidazo[1,2-a]pyrazine derivatives, potentially synthesized using 6-Bromo-8-chloroimidazo[1,2-a]pyrazine, have been investigated for their optical and thermal properties. These properties suggest potential applications in optoelectronic devices (Meti et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . In case of eye contact, it is recommended to wash out immediately with fresh running water .

Future Directions

The future directions for the use of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine could involve its use in the development of new pharmaceuticals. The compound’s unique physicochemical and medicinal properties, in addition to favorable pharmacokinetics, make it an attractive research goal .

properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRIACFCTBDGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672055
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloroimidazo[1,2-a]pyrazine

CAS RN

1208083-37-7
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
O Vitse, F Laurent, TM Pocock, V Bénézech… - Bioorganic & medicinal …, 1999 - Elsevier
New imidazo[1,2-a]pyrazine derivatives have been synthesized either by direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron donating groups on …
Number of citations: 64 www.sciencedirect.com

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